1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE typically involves the reaction of benzotriazole with 4-isopropylphenyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies and drug discovery.
Medicine: Its derivatives have been explored for their anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL (4-ISOPROPYLPHENYL) SULFONE can be compared with other benzotriazole derivatives, such as:
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE: Known for its biological activity and use in medicinal chemistry.
1H-Benzotriazol-1-yloxytris (dimethylamino)phosphonium hexafluorophosphate: Used as a reagent in peptide coupling and other organic transformations.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11(2)12-7-9-13(10-8-12)21(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNIEEXADISRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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